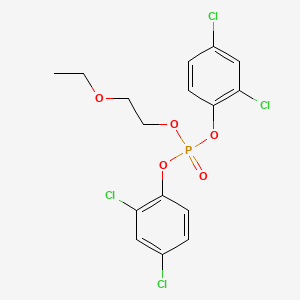
Bis(2,4-dichlorophenyl) 2-ethoxyethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,4-dichlorophenyl) 2-ethoxyethyl phosphate: is an organophosphorus compound known for its applications in various fields, including flame retardancy and plastic additives. Its molecular formula is C14H14Cl4O4P , and it is characterized by the presence of two 2,4-dichlorophenyl groups and a 2-ethoxyethyl phosphate group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,4-dichlorophenyl) 2-ethoxyethyl phosphate typically involves the reaction of 2,4-dichlorophenol with phosphoryl chloride to form bis(2,4-dichlorophenyl) chlorophosphate . This intermediate is then reacted with 2-ethoxyethanol under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Bis(2,4-dichlorophenyl) 2-ethoxyethyl phosphate can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2,4-dichlorophenol and phosphoric acid derivatives .
Common Reagents and Conditions:
Nucleophiles: such as amines or thiols for substitution reactions.
Acids or bases: for hydrolysis reactions.
Major Products:
- 2,4-Dichlorophenol
- Phosphoric acid derivatives
Scientific Research Applications
Chemistry:
- Used as a flame retardant in various plastic products, coatings, and textiles due to its ability to enhance flame resistance .
Biology and Medicine:
- Research is ongoing to explore its potential applications in biological systems and pharmaceutical formulations .
Industry:
Mechanism of Action
The mechanism by which Bis(2,4-dichlorophenyl) 2-ethoxyethyl phosphate exerts its effects is primarily through its phosphorylation activity . It can interact with various molecular targets, including proteins and enzymes , leading to modifications in their activity. The presence of the 2,4-dichlorophenyl groups enhances its ability to interact with hydrophobic regions of target molecules .
Comparison with Similar Compounds
- Bis(2,4-dichlorophenyl) chlorophosphate
- Bis(2-ethylhexyl) phosphate
- Bis(2,4-dichlorophenyl) hydrogen phosphate
Uniqueness: Bis(2,4-dichlorophenyl) 2-ethoxyethyl phosphate is unique due to the presence of the 2-ethoxyethyl group , which imparts distinct chemical properties and enhances its solubility in organic solvents. This makes it more versatile in various applications compared to its analogs .
Properties
CAS No. |
61574-73-0 |
|---|---|
Molecular Formula |
C16H15Cl4O5P |
Molecular Weight |
460.1 g/mol |
IUPAC Name |
bis(2,4-dichlorophenyl) 2-ethoxyethyl phosphate |
InChI |
InChI=1S/C16H15Cl4O5P/c1-2-22-7-8-23-26(21,24-15-5-3-11(17)9-13(15)19)25-16-6-4-12(18)10-14(16)20/h3-6,9-10H,2,7-8H2,1H3 |
InChI Key |
WFSLLNIVVYOLFV-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOP(=O)(OC1=C(C=C(C=C1)Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


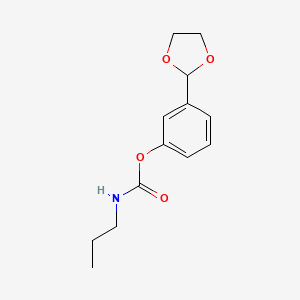
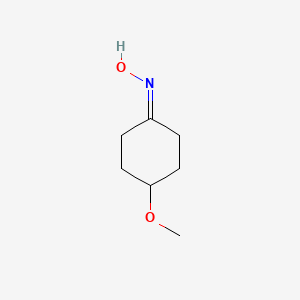
![Acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-](/img/structure/B14585966.png)
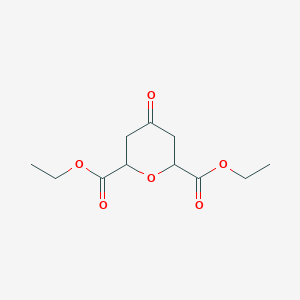
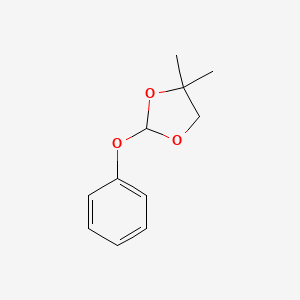
![1,4-Bis[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione](/img/structure/B14585982.png)
![3-{1-[2-Phenyl-2-(propan-2-yl)hydrazinylidene]ethyl}oxolan-2-one](/img/structure/B14585984.png)
![N-Ethyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14585988.png)
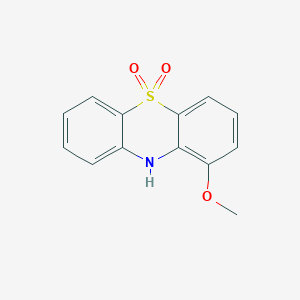
![1-[2-(2-Methylphenyl)butyl]-1H-imidazole](/img/structure/B14586002.png)
![[1-(1,3-Benzothiazol-2-yl)pyrazol-4-yl]-(2-hydroxyphenyl)methanone](/img/structure/B14586010.png)
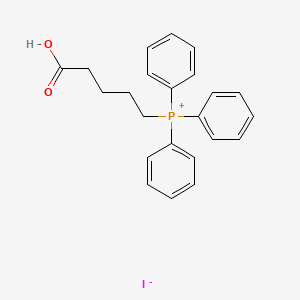
![Triethoxy[(4-fluorophenoxy)methyl]silane](/img/structure/B14586022.png)
![3-[(2-Hydroxyethyl)amino]-3,3-diphosphonopropanoic acid](/img/structure/B14586031.png)
